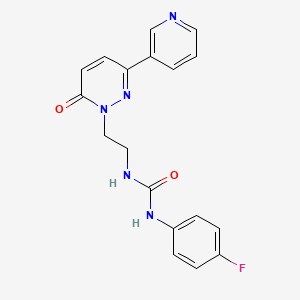
1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyridazinone moiety, and a urea linkage, making it a subject of study for its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions: 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyridazinone moiety to dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
科学研究应用
1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication processes.
相似化合物的比较
1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c19-14-3-5-15(6-4-14)22-18(26)21-10-11-24-17(25)8-7-16(23-24)13-2-1-9-20-12-13/h1-9,12H,10-11H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRSELVEYDASFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)
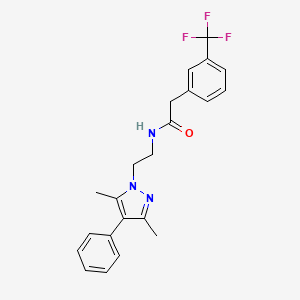
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)
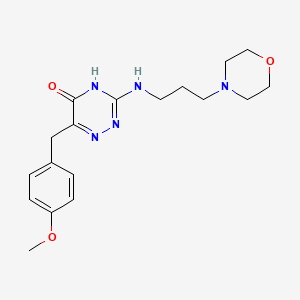
![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)
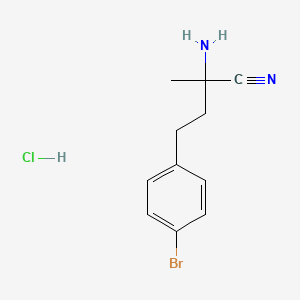
![2-methyl-4-(1H-pyrrol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2829932.png)
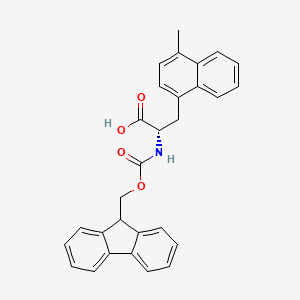
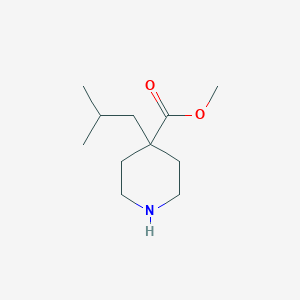
![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)
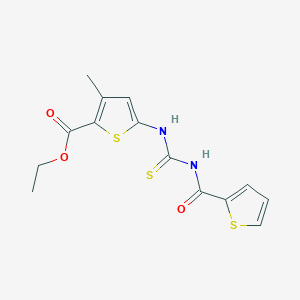
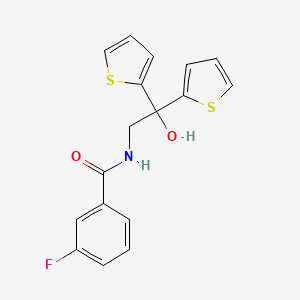

![5-Bromo-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2829940.png)
